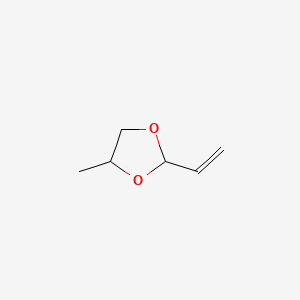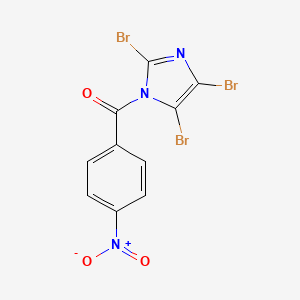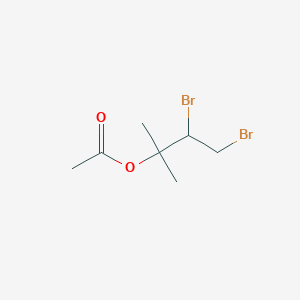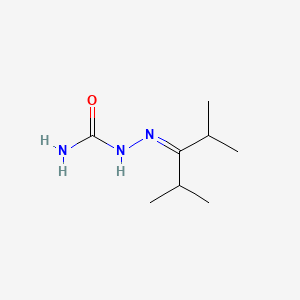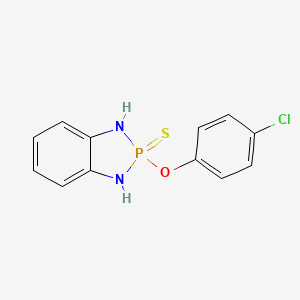
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by the presence of a chlorophenoxy group and a sulfide group attached to the benzodiazaphosphole ring
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenol with a suitable phosphorodichloridate to form the chlorophenoxy intermediate. This intermediate is then reacted with a benzodiazaphosphole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:
2-(4-Bromophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: The presence of a methyl group instead of chlorine can affect the compound’s properties and applications.
2-(4-Nitrophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide:
Eigenschaften
CAS-Nummer |
5170-43-4 |
|---|---|
Molekularformel |
C12H10ClN2OPS |
Molekulargewicht |
296.71 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C12H10ClN2OPS/c13-9-5-7-10(8-6-9)16-17(18)14-11-3-1-2-4-12(11)15-17/h1-8H,(H2,14,15,18) |
InChI-Schlüssel |
ZMSYYONJIDOJAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NP(=S)(N2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
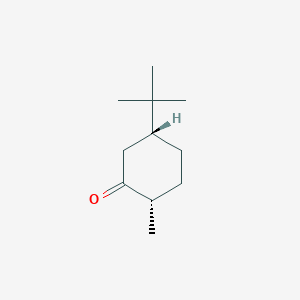


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

